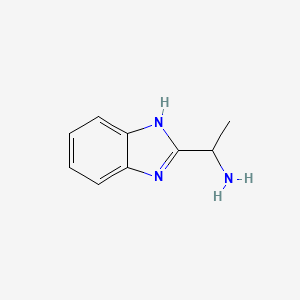

![molecular formula C14H11FO2S B1304231 2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-44-8](/img/structure/B1304231.png)

2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid

Vue d'ensemble

Description

The compound "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid" is a molecule that includes a fluorobenzyl group attached to a benzenecarboxylic acid moiety via a sulfanyl linker. This structure is indicative of a compound that could possess interesting chemical and biological properties, potentially useful in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

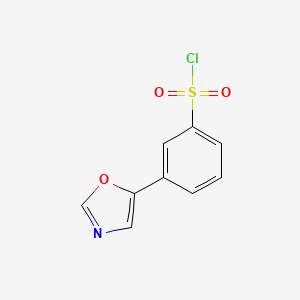

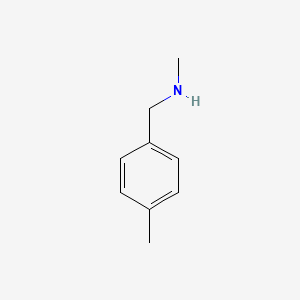

The synthesis of fluorobenzyl analogs has been explored in the literature. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involved the production of p-[18F]fluorobenzyl iodide, which was then incorporated into the DASB precursor . Although this does not directly describe the synthesis of 2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid, it provides insight into the methods that could be adapted for its synthesis, such as the use of fluorobenzyl iodide as a building block.

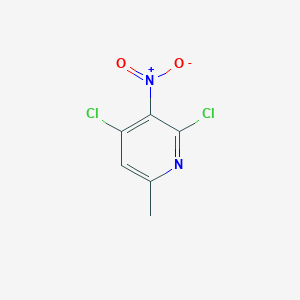

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the IR, Raman, and SERS spectra of 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid were recorded and analyzed, with vibrational wavenumbers computed using quantum chemical calculation methods . These techniques could be applied to 2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid to determine its molecular vibrations and confirm its structure.

Chemical Reactions Analysis

The reactivity of fluorobenzyl groups has been investigated in the context of metabolic studies. For instance, the metabolic fate of fluorobenzyl alcohols in rats revealed the formation of glycine conjugates of the corresponding benzoic acids and N-acetylcysteinyl conjugates as minor metabolites . This suggests that the fluorobenzyl moiety in 2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid could undergo similar metabolic transformations, potentially leading to various biologically active metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl-containing compounds can be quite diverse. The compound cis-5-fluro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid showed good absorption after oral administration in several species and was excreted primarily in feces or urine depending on the species . This indicates that compounds with fluorobenzyl groups can have significant bioavailability and excretion patterns, which could also apply to 2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid.

Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

The study of antioxidants and their capacity is vital for understanding how compounds can protect against oxidative stress. "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid" and related compounds have been investigated for their antioxidant properties. The ABTS/PP decolorization assay is a notable method in determining the antioxidant capacity of compounds, highlighting the reaction pathways of antioxidants with ABTS radical cation. Some antioxidants form coupling adducts with ABTS•+, indicating specific reactions contributing to total antioxidant capacity, which necessitates further exploration for comprehensive understanding (Ilyasov et al., 2020).

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their persistent nature, pose environmental challenges. Research into the microbial degradation of these chemicals in the environment sheds light on the breakdown pathways leading to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding these pathways is essential for evaluating the fate and effects of precursors like "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid" and their contribution to PFCA and PFSA presence in the environment (Liu & Avendaño, 2013).

Advances in Sulfur Chemistry for Acid Gas Treatment

The role of sulfur chemistry in environmental and industrial processes, particularly in the treatment of acid gases, is of paramount importance. "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid" and related sulfur-containing compounds are studied for their potential in desulfurization processes. Understanding the complex chemistry involved in these processes is crucial for developing more efficient methods for reducing sulfur emissions and recovering valuable products from acid gas streams (Gupta et al., 2016).

Analytical Methods for Determining Antioxidant Activity

The determination of antioxidant activity is crucial for assessing the potential health benefits of compounds, including "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid". Various analytical methods, such as the ABTS and DPPH assays, are used for this purpose. These methods provide insights into the antioxidant capacity of compounds, aiding in the evaluation of their effectiveness in scavenging free radicals and protecting against oxidative damage (Munteanu & Apetrei, 2021).

Environmental Impact and Biodegradability of Fluorinated Compounds

The environmental persistence and biodegradability of fluorinated compounds, including "2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid", are areas of significant concern. Research into the degradation pathways and environmental fate of these compounds is essential for assessing their impact on ecosystems and human health. Studies on microbial degradation and the potential for accumulation in biota provide critical information for managing the environmental risks associated with these chemicals (Liu & Avendaño, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2S/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGYCLSSJSOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382384 | |

| Record name | 2-(3-fluorobenzylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid | |

CAS RN |

385383-44-8 | |

| Record name | 2-(3-fluorobenzylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 385383-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)